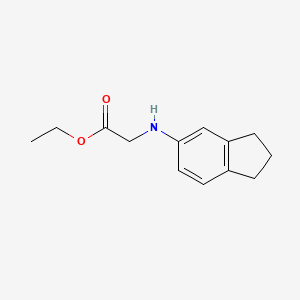

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate

Übersicht

Beschreibung

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is categorized under amines and is primarily used for research purposes . This compound is known for its unique structure, which includes an indene moiety, making it a valuable building block in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with ethyl bromoacetate under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, particularly those that overexpress inhibitors of apoptosis (IAP) proteins. These compounds have shown effectiveness against various cancer types, including:

- Neuroblastoma

- Colorectal carcinoma

- Ovarian carcinoma

- Lung cancer (non-small cell lung cancer)

The mechanism involves inhibiting the binding of IAP proteins to caspases, which are critical for the apoptotic process. This inhibition can sensitize cancer cells to apoptotic signals, making them more susceptible to treatment .

DDR1 Inhibition

Another significant application of related compounds is their role as selective discoidin domain receptor 1 (DDR1) inhibitors. A study highlighted a series of 2-amino-2,3-dihydro-1H-indene derivatives that effectively inhibited DDR1 signaling pathways involved in cancer progression. One compound from this series exhibited a half-maximal inhibitory concentration (IC50) value of 14.9 nM and demonstrated promising results in vivo against pancreatic cancer models .

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on a range of cancer cell lines demonstrated that this compound could significantly induce apoptosis when administered at specific concentrations. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates among resistant cancer cells.

Case Study 2: DDR1 Inhibition and Pancreatic Cancer

In an orthotopic mouse model of pancreatic cancer, a derivative compound showed substantial inhibition of tumor growth by targeting DDR1-mediated pathways. The study reported reduced tumor size and improved survival rates in treated mice compared to controls, highlighting the therapeutic potential of this class of compounds in aggressive cancers .

Wirkmechanismus

The mechanism of action of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety plays a crucial role in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.

Other Indene Derivatives: Similar compounds include 2,3-dihydro-1H-indene-5-carboxylic acid and its esters.

Uniqueness

This compound is unique due to its specific combination of an indene moiety with an ethyl ester group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and pharmaceutical research .

Biologische Aktivität

Ethyl (2,3-dihydro-1H-inden-5-ylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 219.28 g/mol

- CAS Number : 84827-40-7

- Synthesis : The compound can be synthesized through various chemical reactions involving indene derivatives and amino acids, typically yielding a product with significant purity (>97%) .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. In a pharmacological screening using the maximal electroshock seizure (MES) model, several synthesized compounds including this one were evaluated for their protective effects against induced seizures.

| Compound Code | Dose (mg/kg i.p.) | MES Protection (n=6) | Neurotoxicity | ED50 (mg/kg) |

|---|---|---|---|---|

| 7f | 30 | 4 | 0 | 21.7 |

| 7g | 30 | 5 | 0 | 18.5 |

| 7c | 30 | 6 | 4 | 30.0 |

| Phenytoin | - | - | - | Reference |

The compound denoted as 7f, which corresponds to this compound, exhibited good anticonvulsant activity with minimal neurotoxicity compared to the reference drug Phenytoin .

The biological activity of this compound is thought to be influenced by its ability to interact with specific binding sites in the central nervous system. The presence of hydrophobic groups and hydrogen bond donors in its structure enhances its affinity for target receptors involved in seizure activity modulation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds to understand their biological potential better:

- Study on Anticonvulsant Compounds : A study reported that various derivatives of indene-based amines showed significant anticonvulsant properties. The study emphasized the importance of hydrophobic interactions and hydrogen bonding in enhancing biological activity .

- In Silico Studies : Computational modeling has been utilized to predict the pharmacophore features necessary for anticonvulsant activity. This compound was included in these models due to its promising profile .

- Comparative Analysis : Research comparing amine-linked compounds to their amide counterparts revealed that the former exhibited superior biological activity. This compound falls into this category, suggesting that modifications in molecular structure can significantly impact efficacy .

Eigenschaften

IUPAC Name |

ethyl 2-(2,3-dihydro-1H-inden-5-ylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-6-10-4-3-5-11(10)8-12/h6-8,14H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLWTLFGKJVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575761 | |

| Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84827-40-7 | |

| Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.